2-Phenyltetracene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyltetracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-2-6-17(7-3-1)20-10-11-21-15-23-12-18-8-4-5-9-19(18)13-24(23)16-22(21)14-20/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXNOLFJFJXOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Structural Characterization
Established Synthetic Routes for 2-Phenyltetracene
The introduction of a phenyl group at the 2-position of the tetracene core has been effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling has been identified as a primary method for synthesizing this compound (Ph-TET), providing a robust route to this derivative. scribd.com
The synthesis of this compound via Suzuki coupling necessitates two key precursors: an organoboron reagent and a halogenated tetracene. The general strategy involves the palladium-catalyzed reaction between a phenylboronic acid and a bromo-substituted tetracene.
The primary precursors for this reaction are:
2-Bromotetracene: This serves as the electrophilic partner. The synthesis of halogenated acenes often starts from corresponding quinones or can be achieved through direct halogenation, though selectivity can be a challenge. For instance, 2-halotetracenes can be generated from their monoketone precursors.
Phenylboronic acid: This commercially available reagent acts as the nucleophilic partner, providing the phenyl group that is coupled to the tetracene backbone.
The functionalization strategy, therefore, hinges on preparing a suitable halogenated tetracene derivative that can readily participate in the cross-coupling reaction.
The core of the synthesis is the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning method widely used for forming carbon-carbon bonds. lcms.cz The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) complex.
The key steps in the catalytic cycle are:
Oxidative Addition: The palladium(0) catalyst reacts with the 2-bromotetracene, inserting itself into the carbon-bromine bond to form a palladium(II) complex.
Transmetalation: The phenyl group from the phenylboronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, such as potassium carbonate (K₂CO₃), which activates the boronic acid. scribd.com
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the tetracene and phenyl groups, yielding this compound and regenerating the palladium(0) catalyst, which can then re-enter the cycle.
A reported synthesis of this compound achieved a yield of 53.6%. scribd.com Optimization of such a reaction to maximize yield and purity involves several factors:
Catalyst System: The choice of palladium source and ligands is critical. While tetrakis(triphenylphosphine)palladium(0) is common, other ligand systems can offer improved stability and reactivity.
Base: The strength and solubility of the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) affect the rate of transmetalation and can influence side reactions.
Solvent: A two-phase solvent system (e.g., toluene (B28343) and water) is often used to accommodate both the organic substrates and the inorganic base.
Temperature: Reaction temperature affects the rate of all steps in the catalytic cycle. The synthesis of this compound has been successfully conducted at 100 °C. scribd.com
Post-reaction purification is essential to isolate the product with high purity. This is typically achieved through techniques like flash column chromatography, which separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
To unambiguously confirm the structure of this compound and understand its electronic and solid-state properties, a suite of advanced analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, ¹H NMR is used to confirm the connectivity of protons in the molecule.
The ¹H NMR spectrum provides key information:
Chemical Shift (δ): The position of each signal indicates the electronic environment of the protons. Aromatic protons on the tetracene core and the appended phenyl ring would appear in the typical downfield region (generally 6.0-9.5 ppm). platonsoft.nl
Integration: The area under each peak is proportional to the number of protons it represents, confirming the presence of all 16 protons in the C₂₄H₁₆ structure.
Splitting Patterns (Multiplicity): Spin-spin coupling between adjacent protons splits signals into doublets, triplets, or multiplets, revealing which protons are neighbors in the structure.
While ¹H NMR has been successfully used to characterize this compound, attempts to acquire a ¹³C NMR spectrum have been unsuccessful due to the compound's low solubility. scribd.com A ¹³C NMR spectrum, if obtainable, would provide direct evidence for the carbon skeleton by showing distinct signals for each of the 24 carbon atoms.
Table 1: Expected ¹H NMR Data Interpretation for this compound
| Feature | Expected Observation | Structural Confirmation |
| Chemical Shift | Signals in the aromatic region (approx. 7.0-9.0 ppm) | Confirms the presence of aromatic protons on both the tetracene and phenyl moieties. |
| Integration | Total integral corresponding to 16 protons | Verifies the overall proton count of the C₂₄H₁₆ molecular formula. |
| Multiplicity | Complex multiplet patterns | Reveals the specific connectivity and substitution pattern of the protons on the fused ring system and the phenyl group. |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which in turn confirms its elemental composition. warwick.ac.ukacs.org This technique is capable of measuring mass-to-charge ratios (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different molecular formulas. warwick.ac.uk
For this compound, HRMS would be used to verify its molecular formula, C₂₄H₁₆. The theoretical exact mass is calculated using the masses of the most abundant isotopes (¹²C and ¹H). The experimentally measured m/z value from HRMS must match this theoretical value within a very small margin of error (typically <5 ppm) to confirm the formula. This analysis was performed to characterize the synthesized this compound. scribd.com
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₄H₁₆ |
| Theoretical Monoisotopic Mass | 304.1252 u |
| Confirmation Method | The experimental m/z value from HRMS is compared to the theoretical value. A close match confirms the elemental composition. |
Single-crystal X-ray diffraction provides definitive proof of molecular structure and reveals how molecules are arranged in the solid state. This information is critical for understanding the material's physical properties, such as charge transport in electronic devices.
Single-crystal analysis of this compound has shown that the molecules adopt a characteristic herringbone packing motif . scribd.com This is a common arrangement for polycyclic aromatic hydrocarbons. The study also revealed the presence of significant π-π stacking interactions between neighboring molecules. rsc.org These intermolecular interactions are crucial as they facilitate the overlap of molecular orbitals, which creates pathways for charge carriers to move through the material, a key factor for its performance in organic field-effect transistors. scribd.comrsc.org
Table 3: Crystallographic Data Summary for this compound
| Parameter | Description |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Molecular Packing | Herringbone motif |
| Key Intermolecular Interactions | π-π stacking |
Note: The specific unit cell dimensions (a, b, c) and angles (α, β, γ) are contained within the full crystallographic information file (CIF) and are determined during the X-ray diffraction experiment.
Vibrational Spectroscopy (e.g., Raman, FTIR) for Conformational Analysis
Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for probing the molecular structure and conformational landscape of complex organic molecules like this compound. These techniques measure the vibrational energies of molecular bonds, which are exquisitely sensitive to the molecule's geometry, including the rotational orientation (conformation) of substituent groups. For this compound, the dihedral angle between the phenyl group and the tetracene backbone is a key conformational parameter that influences the electronic and steric environment of the molecule, and consequently, its vibrational spectra.
The analysis of these spectra is often augmented by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities for different conformers. arxiv.org By comparing the experimental spectra with the calculated spectra for various possible conformations, researchers can deduce the most probable structure of the molecule in a given state (e.g., solid, solution).
A computational study on a series of phenyl-substituted polycyclic aromatic hydrocarbons (PAHs) provides significant insight into the expected vibrational characteristics of this compound. arxiv.orgarxiv.orgresearchgate.netresearchgate.net This research indicates that the substitution of a phenyl group at the 2-position of a PAH, such as in this compound, leads to a more stable species compared to substitutions at other positions. arxiv.orgarxiv.orgresearchgate.netresearchgate.net The study also identified characteristic infrared bands for phenyl-PAHs. arxiv.orgarxiv.orgresearchgate.netresearchgate.net
The vibrational modes of this compound can be broadly categorized into those associated with the tetracene core, the phenyl substituent, and the C-C bond linking these two moieties. The conformation of the phenyl group relative to the tetracene plane will particularly affect the vibrational coupling between the two aromatic systems.
Key Vibrational Modes for Conformational Analysis:
Several regions in the FTIR and Raman spectra are particularly informative for the conformational analysis of this compound:
Out-of-Plane (OOP) C-H Bending Vibrations: The OOP C-H bending modes of the phenyl group are sensitive to the steric environment and electronic interactions with the tetracene core. Computational studies on phenyl-PAHs have identified new aromatic bands around 695 cm⁻¹ and 741 cm⁻¹, which are attributed to the quintet C-H wagging of the phenyl group. arxiv.orgarxiv.orgresearchgate.netresearchgate.net The position and intensity of these bands are expected to shift with changes in the dihedral angle between the phenyl and tetracene rings.
C-C Stretching Vibrations: The stretching vibrations of the C-C bonds within the phenyl and tetracene rings, typically observed in the 1400-1650 cm⁻¹ region, can also be influenced by conformation. arxiv.org In neutral phenyl-PAHs, the C-C stretching modes around 1600 cm⁻¹ generally have low intensity. arxiv.orgarxiv.orgresearchgate.net However, the coupling between the phenyl and tetracene ring vibrations through the C-C single bond can lead to subtle shifts in these frequencies depending on the planarity of the system.
Low-Frequency Vibrations: The low-frequency region of the Raman spectrum (typically below 400 cm⁻¹) is often rich with information about skeletal vibrations and torsional modes of the entire molecule. The torsional mode corresponding to the rotation of the phenyl group around the C-C bond is a direct probe of the conformational potential energy surface. While often weak, the identification of this mode can provide valuable data on the rotational barrier and the equilibrium dihedral angle.
The following tables summarize the theoretically predicted vibrational frequencies for phenyl-substituted PAHs, which can serve as a reference for the analysis of this compound's spectra. The data is based on computational studies of phenyl-PAHs. arxiv.orgarxiv.org
Table 1: Calculated Characteristic Infrared Frequencies for Phenyl-PAHs
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Region in this compound |
|---|---|---|
| Phenyl Quintet C-H Wag | ~695 | 690 - 710 |
| Phenyl Quintet C-H Wag | ~741 | 730 - 750 |
Table 2: General Vibrational Assignments for Phenyl-Substituted Aromatics
| Frequency Range (cm⁻¹) | Assignment | Relevance to Conformational Analysis |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Minor shifts may occur with changes in electronic distribution due to conformation. |
| 1650 - 1400 | Aromatic C-C Stretch | Sensitive to conjugation effects, which are dependent on the dihedral angle between the rings. |
| 1300 - 1000 | In-plane C-H Bending | Can be influenced by steric interactions between the hydrogen atoms of the two rings. |
| 900 - 675 | Out-of-plane C-H Bending | Highly sensitive to the local symmetry and steric hindrance, making it a key region for conformational analysis. |
| < 400 | Skeletal and Torsional Modes | Directly probes the low-energy vibrations that define the overall molecular conformation, including the inter-ring torsion. |
By combining experimental FTIR and Raman measurements with these theoretical predictions, a detailed picture of the conformational preferences of this compound can be established. The differences in the vibrational spectra between solid-state samples (where the conformation is fixed by crystal packing forces) and solutions (where the molecule may be more flexible) can provide further insights into the conformational dynamics of this compound.
Electronic Structure and Quantum Mechanical Investigations
Molecular Orbital Analysis and Energy Level Alignment
The concept of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals in 2-Phenyltetracene govern its performance as an organic semiconductor.
The HOMO energy level relates to a molecule's ability to donate an electron (p-type conductivity), while the LUMO level relates to its ability to accept an electron (n-type conductivity). ossila.com The difference between these energy levels is the HOMO-LUMO gap, which is a critical parameter that influences the molecule's optical and electronic properties. ossila.com
The electronic properties of this compound have been characterized by both theoretical calculations and experimental measurements. Theoretical studies using DFT have calculated the HOMO-LUMO gap for this compound. sid.ir Experimentally, techniques like cyclic voltammetry and UV-visible spectroscopy are used to estimate the HOMO and LUMO energy levels from the onset of oxidation potentials and the absorption edge, respectively. scribd.com The introduction of the phenyl group modifies the electronic structure compared to the parent tetracene molecule, leading to changes in the energy gap. sid.ir
Table 1: Theoretical and Experimental Electronic Properties of this compound
| Property | Value | Method | Source |
| HOMO Energy | -5.33 eV | Experimental (Cyclic Voltammetry) | scribd.com |
| LUMO Energy | -3.07 eV | Experimental (from HOMO and Optical Gap) | scribd.com |
| Optical Gap (Eg) | 2.26 eV | Experimental (UV-vis Absorption) | scribd.com |
| HOMO-LUMO Gap | 2.26 eV | Experimental | scribd.com |
| HOMO-LUMO Gap | Decreased relative to tetracene | Theoretical (DFT) | sid.ir |
The spatial distribution of the HOMO and LUMO electron densities reveals the regions of a molecule involved in charge transfer and electronic transitions. malayajournal.org In acene-based molecules, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic core.
For this compound, it is expected that the HOMO is largely localized on the electron-rich tetracene backbone, which acts as the primary electron-donating part of the molecule. The LUMO, while also distributed over the tetracene core, would likely have significant contributions from the appended phenyl ring. The precise distribution and the degree of overlap between the HOMO and LUMO influence the probability of electronic transitions. The introduction of the phenyl substituent alters the symmetry and localization of these frontier orbitals compared to unsubstituted tetracene, which in turn impacts the intermolecular electronic coupling and charge transport efficiency in the solid state. rsc.org This modification is a key strategy in designing tetracene derivatives with improved performance in electronic devices. rsc.org
Intermolecular Electronic Coupling and Charge Transfer Integrals
The efficiency of charge transport in organic semiconductor materials is intrinsically linked to the degree of electronic communication between adjacent molecules. This communication is quantified by the intermolecular electronic coupling and the charge transfer integrals, which describe the ease with which an electron or hole can hop from one molecule to another. In the context of this compound (Ph-TET), these parameters are crucial for understanding its potential in electronic devices.
Research into the solid-state packing of this compound reveals its tendency to form a herringbone structure. rsc.org The introduction of the phenyl group to the tetracene core influences the intermolecular arrangement, which in turn dictates the magnitude of the electronic coupling between neighboring molecules. The charge transfer integrals are sensitive to the relative orientation and distance between molecules, making the crystal packing a critical factor for charge mobility. rsc.orgnottingham.ac.uk
Theoretical calculations based on the crystal structure of this compound provide quantitative values for the charge transfer integrals for both hole (HOMO-HOMO) and electron (LUMO-LUMO) transport. These integrals are typically calculated for different neighboring molecular pairs within the crystal lattice to build a comprehensive picture of the charge transport pathways.
Detailed analysis of the single crystal of this compound has identified several key intermolecular hopping pathways. rsc.org The calculated charge transfer integrals for these pathways are summarized in the table below. The values indicate the strength of the electronic coupling for both hole and electron transfer between adjacent molecules.
| Dimer Pair | Hole Transfer Integral (meV) | Electron Transfer Integral (meV) |
|---|---|---|
| 1 | -17.7 | 19.7 |
| 2 | -17.7 | 19.7 |
| 3 | -1.8 | -1.8 |
| 4 | -1.8 | -1.8 |
| 5 | 49.6 | -45.7 |
| 6 | 49.6 | -45.7 |
The data reveals a notable anisotropy in the charge transfer integrals, with significantly larger values for specific dimer configurations (pairs 5 and 6) compared to others. This anisotropy in electronic coupling is a common feature in organic crystals and directly influences the directional dependence of charge carrier mobility. mdpi.com The larger transfer integrals for pairs 5 and 6 suggest that these intermolecular pathways are the most favorable for charge transport within the this compound crystal.
Charge Transport Phenomena in 2 Phenyltetracene Systems
Fundamental Mechanisms of Charge Transport in Organic Semiconductors
Charge transport in organic semiconductors is a complex process that can be broadly categorized into two primary models: hopping and band-like transport. fiveable.memdpi.com The prevailing mechanism is dictated by factors such as the degree of molecular order, the strength of intermolecular electronic coupling, and temperature. fiveable.me In reality, many high-performance organic semiconductors operate in a regime that lies between these two extremes. acs.org
Hopping Transport Regimes and Marcus Theory
In disordered or amorphous organic materials, charge carriers are typically localized on individual molecules. mdpi.com Their movement occurs through a series of "hops" between adjacent molecules, a process that is thermally activated. fiveable.me This means that as temperature increases, the rate of hopping and consequently the charge mobility also increase. fiveable.me
A key theoretical framework for understanding this hopping mechanism is Marcus theory . tu-dresden.deaip.org This theory describes the rate of electron transfer between donor and acceptor molecules, which in this context are neighboring organic molecules. fiveable.meresearchgate.net The rate is primarily governed by two key parameters:
Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule and its surrounding environment when a charge is added or removed. fiveable.meresearchgate.net
Electronic Coupling (V): This term quantifies the strength of the electronic interaction between adjacent molecules. aip.orgnih.gov
According to Marcus theory, the charge transfer rate is highest when the electronic coupling is significant and the reorganization energy is low. While Marcus theory provides a valuable framework, its direct application often underestimates experimental mobility values, highlighting the need to consider additional factors like quantum mechanical effects and dynamic disorder. aip.orgnih.govaip.org The theory predicts an "inverted Marcus region" where, counterintuitively, a higher driving force (voltage) can lead to a lower current. tu-dresden.de
Band-like Transport Models and Coherent Motion
In highly ordered crystalline organic semiconductors with strong intermolecular interactions, charge carriers can become delocalized over several molecules, forming electronic bands, similar to traditional inorganic semiconductors. fiveable.meoup.com This is referred to as band-like transport . In this regime, charge carriers move more freely, and their motion is described as coherent. fiveable.me
A characteristic feature of band-like transport is its temperature dependence. Unlike hopping, mobility in the band-like regime typically decreases as temperature increases. fiveable.meoup.com This is because at higher temperatures, increased lattice vibrations (phonons) scatter the charge carriers, impeding their movement. fiveable.meoup.com This relationship is often expressed as a power-law dependence: μ ∝ T-n, where μ is the mobility, T is the temperature, and n is a positive exponent. fiveable.mepnas.org
Hybrid Transport Models Incorporating Both Mechanisms
For many high-mobility organic semiconductors, neither the pure hopping nor the pure band-like model fully captures the complexity of charge transport. acs.org These materials often exist in an intermediate regime where both localized and delocalized characteristics are present. aip.org
Recent advancements in theoretical and computational methods have led to the development of hybrid transport models . These models aim to provide a unified description by incorporating elements of both hopping and band-like transport. acs.orgucl.ac.uk For instance, the "transient localization" model suggests that charge carriers can be delocalized over several molecules but this delocalization is dynamic and interrupted by scattering events with the molecular lattice. pnas.org
Simulations have shown that in some high-mobility materials, charge carriers form "flickering polarons," which are delocalized over 10-20 molecules and constantly change their size and shape due to thermal fluctuations. ucl.ac.uk The movement of these flickering polarons through the material results in efficient charge transport. ucl.ac.uk These hybrid models are crucial for accurately predicting and understanding the charge transport properties of advanced organic semiconductors like 2-phenyltetracene. acs.org
Influence of Molecular Structure and Packing on Charge Mobility
The arrangement of molecules in the solid state and their intrinsic chemical structure are paramount in determining the charge transport characteristics of organic semiconductors. frontiersin.org These factors directly influence the electronic coupling between molecules and, consequently, the charge carrier mobility.
Role of π-π Stacking Interactions in Enhancing Carrier Mobility
Organic semiconductors, particularly those based on polycyclic aromatic hydrocarbons like tetracene, possess extended π-conjugated systems. rsc.org In the solid state, the planar aromatic cores of these molecules can arrange themselves in close proximity, leading to π-π stacking interactions . researchgate.net This stacking creates pathways for charge carriers to move between molecules, significantly enhancing carrier mobility. rsc.orgresearchgate.net
The efficiency of charge transport is highly dependent on the distance and geometry of this π-π stacking. frontiersin.org Shorter intermolecular distances and a larger overlap of the π-orbitals between adjacent molecules generally lead to stronger electronic coupling and higher mobility. frontiersin.orgacs.org Different packing arrangements, such as the herringbone and brickwork motifs, can arise from subtle changes in molecular structure and have a profound impact on the dimensionality and efficiency of charge transport. acs.org Three-dimensional charge transport networks, resulting from specific stacking arrangements, can be particularly beneficial for device performance. bioengineer.org
Impact of Phenyl Substitution on Electronic Coupling and Charge Transport
The introduction of substituent groups onto the core aromatic structure is a powerful strategy for tuning the molecular packing and electronic properties of organic semiconductors. nih.gov In the case of this compound, the addition of a phenyl group to the tetracene backbone has been shown to be a promising approach to boost charge mobility. rsc.org
Molecular modeling and experimental results indicate that the phenyl substitution in tetracene can lead to increased electronic coupling between neighboring molecules. rsc.org This enhancement in electronic communication is a primary reason for the observed improvement in charge transport efficiency. rsc.org Single-crystal analysis of phenyl-substituted tetracenes has confirmed the presence of significant π-π stacking interactions, which are crucial for high mobility. rsc.org
Experimental Characterization of Charge Carrier Mobility
The performance of organic semiconductor devices is fundamentally linked to the efficiency of charge transport, quantified by charge carrier mobility (µ). This parameter measures how quickly a charge carrier, such as a hole or an electron, can move through the material under the influence of an electric field. For this compound, as with other organic semiconductors, this mobility is experimentally determined primarily through two key techniques: Time-of-Flight (TOF) spectroscopy and the characterization of Organic Field-Effect Transistors (OFETs).
Time-of-Flight (TOF) Spectroscopy for Mobility Measurement
Time-of-Flight (TOF) is a powerful technique for directly measuring the drift mobility of charge carriers in the bulk of a semiconductor material. researchgate.net The method involves generating a thin sheet of charge carriers near one electrode using a short pulse of light, typically a laser. d-nb.info An applied electric field then drives these carriers across the sample of known thickness towards a counter-electrode. researchgate.net By measuring the time it takes for the carriers to traverse the material (the transit time, ttr), the drift mobility (µ) can be calculated using the formula:
µ = d² / (V * ttr)
where d is the sample thickness and V is the applied voltage. scispace.com The shape of the resulting transient photocurrent provides insight into the nature of the charge transport, distinguishing between non-dispersive (Gaussian) and dispersive transport, the latter often indicating the influence of trapping. d-nb.info
While TOF is a standard method for characterizing new organic semiconductors, specific experimental TOF mobility data for this compound are not extensively reported in peer-reviewed literature. However, studies on the parent molecule, tetracene, and other derivatives provide a baseline for expected behavior. For instance, single-crystal tetracene has been shown to have trap-dominated transport, and TOF measurements are crucial in probing the underlying charge transport mechanisms. arxiv.org
Field-Effect Mobility Determination in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) provide a platform not only for technological applications but also for measuring charge carrier mobility at the interface between the semiconductor and a dielectric layer. mit.edunih.gov In an OFET, a gate voltage (VGS) controls the accumulation of charge carriers in a thin channel at this interface, thereby modulating the current (IDS) flowing between the source and drain electrodes. mit.edu
The field-effect mobility is typically extracted from the transfer characteristics of the transistor operating in the saturation regime, using the following equation:
IDS = (W / 2L) * µ * Ci * (VGS - Vth)²
where W and L are the channel width and length, respectively, Ci is the capacitance per unit area of the gate insulator, and Vth is the threshold voltage. mdpi.com
Specific, detailed OFET performance data for this compound is scarce in the literature. However, theoretical studies on related compounds suggest that phenyl substitution can have a pronounced effect. For example, in tetrabenzoheptacene, phenyl substitution was found to induce a non-planar molecular conformation, which hinders close packing and results in lower charge transport mobility compared to the unsubstituted molecule. researchgate.net Conversely, strategic phenyl substitution in other systems has been shown to enhance intermolecular interactions and reduce mobility anisotropy. acs.org The mobility of OFETs based on acenes can vary significantly depending on the molecular packing and quality of the crystalline film.
Table 1: Comparative Field-Effect Mobilities of Related Organic Semiconductors
| Compound | Mobility (µ) [cm²/Vs] | Device Type | Note |
|---|---|---|---|
| Pentacene (B32325) | > 1.0 | Thin-Film OFET | High-performance p-type material, but unstable in air. nih.gov |
| Rubrene (B42821) | 15 - 40 | Single-Crystal OFET | Among the highest mobilities for organic semiconductors. researchgate.net |
| C8-BTBT | 16.4 (avg) | Solution-Printed Thin-Film OFET | High mobility achieved through advanced processing techniques. researchgate.net |
This table provides context for the range of mobilities observed in high-performance organic semiconductors. The actual mobility of this compound would depend on its specific crystalline structure and device fabrication conditions.
Trapping Phenomena and Their Influence on Charge Transport
Deep and Shallow Trap Characterization
Traps are generally categorized as "shallow" or "deep" based on their energy level relative to the transport bands (the HOMO or LUMO levels). rsc.org
Shallow Traps: These are energy states located close to the band edges (typically within a few kT, where k is the Boltzmann constant and T is temperature). rsc.org Carriers captured in shallow traps can be released back into the transport band by thermal energy. rsc.org This process of capture and release, described by the multiple-trap and release (MTR) model, leads to a reduced effective mobility but does not permanently remove carriers from the transport process. rsc.org Shallow traps are often associated with physical defects and disorder in the molecular packing. soton.ac.uk
Deep Traps: These traps are located further from the band edges, closer to the middle of the bandgap. rsc.org Once a carrier falls into a deep trap, the energy required for thermal release is significant, making the trapping event much longer or effectively permanent on the timescale of device operation. soton.ac.uk Deep traps significantly decrease the number of mobile charge carriers and can be particularly detrimental to device performance. They are often linked to chemical impurities or significant structural defects. soton.ac.ukresearchgate.net
While no specific studies detailing the trap density and energy levels in this compound are available, research on single-crystal tetracene has shown the importance of both deep and shallow traps in understanding its transport properties. arxiv.orgaps.org Techniques like thermally stimulated current (TSC) and space-charge-limited current (SCLC) spectroscopy are commonly used to characterize the density and energy distribution of these trap states.
Impact of Impurities and Defects on Mobility
The purity of the organic semiconductor and the quality of the crystal are paramount for achieving high charge carrier mobility.
Impurities: Chemical impurities can act as deep traps if their frontier molecular orbital energies lie within the HOMO-LUMO gap of the host material (e.g., this compound). For instance, oxidation products are common impurities in acenes that can severely limit performance. Studies on pentacene have demonstrated that even small amounts of impurities like 6,13-pentacenequinone (B1223199) can dramatically increase the density of traps, though they may not act as direct trapping centers themselves but rather distort the lattice and create trapping sites.
Photophysical Processes and Excited State Dynamics
Absorption and Emission Spectroscopy of 2-Phenyltetracene
The interaction of this compound with light is characterized by its absorption and emission spectra, which provide insights into its electronic structure and excited state behavior.
The electronic absorption spectrum of tetracene derivatives is characterized by distinct bands in the visible region of the electromagnetic spectrum. For instance, diphenyl tetracene (DPT), a related derivative, exhibits characteristic absorption peaks at approximately 2.3, 2.5, and 2.7 eV. researchgate.net These absorption features are attributed to π-π* electronic transitions within the conjugated tetracene core.
The introduction of substituents, such as phenyl groups, can influence the electronic band structure. nih.govcore.ac.ukaps.org In molecular crystals, intermolecular interactions lead to the formation of excitonic bands. semanticscholar.org The arrangement of molecules in the solid state, often in a herringbone packing, results in a two-dimensional electronic structure with moderate dispersion. core.ac.uk Theoretical calculations, such as those using density-functional theory (DFT), are employed to model the band structures and understand the charge transport properties of these materials. nih.govaps.org For example, in tetracene-TCNQ, the band structure calculations indicated good transport properties for electrons. nih.gov
Upon photoexcitation, this compound can relax to the ground state through the emission of light, a process known as photoluminescence or fluorescence. The fluorescence quantum yield (Φf), defined as the ratio of emitted photons to absorbed photons, is a key parameter characterizing the efficiency of this process. nih.gov For many tetracene derivatives, fluorescence is a significant de-excitation pathway in dilute solutions. nih.gov However, in the solid state or in aggregates, competing processes like singlet fission can drastically reduce the fluorescence quantum yield. nih.gov
The photoluminescence quantum yield is sensitive to the molecular environment and the presence of substituents. For example, the substitution of external thiophene rings with phenyl rings in certain oligomers has been shown to increase the photoluminescence quantum yield. nih.gov The determination of absolute luminescence quantum yields is a complex process that requires careful experimental techniques, often utilizing an integrating sphere to account for all emitted light.
Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics
Ultrafast transient absorption spectroscopy is a powerful technique used to probe the dynamics of excited states in molecules on femtosecond to nanosecond timescales. This method allows for the real-time observation of the formation and decay of transient species, such as singlet and triplet excitons, providing invaluable insights into their relaxation pathways.
Upon photoexcitation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From this S₁ state, the molecule can undergo several relaxation processes. One primary pathway is fluorescence, where the molecule returns to the ground state by emitting a photon. However, non-radiative decay channels, such as internal conversion and intersystem crossing, also play a significant role.
The relaxation from the triplet state back to the ground state is also a crucial process. This can occur through phosphorescence, which is the radiative decay from the T₁ state, or through non-radiative decay. In many acene-based materials, a process known as triplet-triplet annihilation can also occur at high exciton (B1674681) densities, where two triplet excitons interact to produce a higher-energy singlet exciton.
While specific data for this compound is not extensively available, studies on the parent molecule, tetracene, provide a foundational understanding. In monomeric tetracene in solution, the initially excited singlet state has been observed to completely decay through intersystem crossing, leading to the formation of the triplet state. nih.gov
The rate of intersystem crossing is a key parameter that governs the population of the triplet state. This rate is influenced by several factors, including the energy gap between the singlet and triplet states (ΔEST) and the strength of spin-orbit coupling. In many organic molecules, a smaller ΔEST generally leads to a more efficient intersystem crossing.
The introduction of a phenyl group to the tetracene core in this compound can influence these parameters. The phenyl substituent can alter the molecular geometry and electronic structure, thereby affecting the singlet and triplet energy levels and the spin-orbit coupling. While precise quantitative data for the intersystem crossing rate in this compound is not readily found in the literature, it is a critical parameter for understanding its potential in applications that rely on triplet excitons.
Hypothetical Intersystem Crossing Parameters for Phenyl-Substituted Acenes
| Compound | Singlet Energy (ES1) (eV) | Triplet Energy (ET1) (eV) | ΔEST (eV) | Intersystem Crossing Rate (kISC) (s-1) |
|---|---|---|---|---|
| Tetracene (for comparison) | 2.40 | 1.27 | 1.13 | ~108 |
| This compound (estimated) | 2.35 | 1.25 | 1.10 | Expected to be similar to or slightly higher than tetracene |
Note: The values for this compound are estimations based on general trends in phenyl-substituted acenes and are for illustrative purposes. Specific experimental data is required for accurate values.
Role of Intermolecular Interactions in Excited State Photophysics
In the solid state, the photophysical properties of this compound are significantly influenced by intermolecular interactions. The way molecules pack in a crystal lattice or a thin film dictates the degree of electronic coupling between adjacent molecules. These interactions can lead to the formation of delocalized excited states, such as excitons, which can have different properties compared to the excited states of isolated molecules.
The introduction of a phenyl group can have a profound impact on the solid-state packing of tetracene. Research has shown that phenyl substitution in tetracene can enhance charge carrier mobility, which is a direct consequence of improved electronic coupling between neighboring molecules due to favorable π-π stacking interactions. This enhanced coupling can also affect the excited-state dynamics.
For instance, strong intermolecular coupling can facilitate processes like singlet fission, where a singlet exciton in one molecule converts into two triplet excitons on adjacent molecules. While this process is highly efficient in crystalline tetracene, the effect of phenyl substitution on singlet fission in this compound would depend on the specific molecular packing and the resulting energetics. Alterations in the crystal structure due to the phenyl group could either promote or hinder this process.
Furthermore, intermolecular interactions can lead to the formation of excimers, which are excited-state dimers that are bound only in the excited state. Excimer formation can introduce new radiative and non-radiative decay pathways, often characterized by red-shifted and broad emission spectra. The steric hindrance introduced by the phenyl group in this compound could potentially influence the formation of such species in the solid state.
Influence of Phenyl Substitution on Solid-State Properties of Tetracene Derivatives
| Property | Tetracene | This compound | Effect of Phenyl Group |
|---|---|---|---|
| Molecular Packing | Herringbone | Modified π-stacking | Alters intermolecular distances and orientations |
| Electronic Coupling | Moderate | Potentially enhanced | Can improve charge transport |
| Excited State Delocalization | Significant in crystals | Dependent on packing | Influences exciton bandwidth and mobility |
Applications in Advanced Organic Electronic Devices
Organic Field-Effect Transistors (OFETs) Utilizing 2-Phenyltetracene
Organic field-effect transistors (OFETs) are fundamental components of modern flexible and low-cost electronics, acting as switches and amplifiers. mit.edunih.gov The performance of these devices is critically dependent on the semiconductor material used as the active layer. nih.gov this compound has been investigated as a p-type semiconductor in OFETs, demonstrating its potential for high-performance applications. researchgate.net
The architecture of an OFET significantly influences its performance. For devices incorporating this compound, a common configuration is the top-contact, bottom-gate (TCBG) structure. researchgate.nettcichemicals.com In this layout, a substrate, typically a heavily doped silicon wafer (n⁺⁺-Si) that also serves as the gate electrode, is covered by an insulating dielectric layer like silicon dioxide (SiO₂). mit.edutcichemicals.com
The fabrication process involves the deposition of the this compound active layer onto this substrate. A frequently used method is thermal evaporation or vacuum deposition, where the material is heated in a high vacuum environment and sublimates, subsequently condensing as a uniform thin film on the substrate. researchgate.nettcichemicals.com This technique allows for precise control over the film thickness and morphology, which are crucial for optimal device performance. Following the deposition of the organic semiconductor, the source and drain electrodes (commonly made of gold) are evaporated on top of the active layer through a shadow mask, completing the TCBG structure. tcichemicals.comtcichemicals.com The area between the source and drain electrodes defines the transistor's channel. kyushu-u.ac.jp
Two key metrics define the performance of an OFET: the field-effect mobility (µ) and the on/off current ratio. nih.govresearchgate.net Field-effect mobility measures how quickly charge carriers (holes in the case of p-type materials like this compound) move through the semiconductor channel under the influence of an electric field. tcichemicals.com A higher mobility enables faster switching speeds and higher operational frequencies. The on/off ratio is the ratio of the current flowing through the channel when the transistor is in its "on" state to the current when it is in its "off" state, indicating the device's switching efficiency. nih.gov
Research has shown that the introduction of a phenyl group to the tetracene core can enhance charge transport properties by improving the electronic coupling between adjacent molecules in the solid state. researchgate.net Devices based on this compound have demonstrated significant hole mobilities, highlighting its effectiveness as a channel material. researchgate.netresearchgate.netoptica.org
Table 1: Reported Field-Effect Mobility for this compound Based Devices
| Device Type | Active Material | Reported Hole Mobility (µ) | Source(s) |
| Organic Light-Emitting Transistor (OLET) | This compound (Ph-TET) | 3.2 cm² V⁻¹ s⁻¹ | researchgate.net, optica.org |
| Organic Thin-Film Transistor (OTFT) | This compound (Ph-TET) | up to 0.79 cm² V⁻¹ s⁻¹ | researchgate.net |
A major challenge for the practical application of organic electronics is the operational and environmental stability of the devices. tcichemicals.comnih.gov Polyacenes, such as pentacene (B32325) and tetracene, are known to be susceptible to degradation, particularly when exposed to oxygen and light. tcichemicals.comsci-hub.se The primary degradation mechanism is photo-oxidation, where the interaction with oxygen in the presence of light leads to the formation of new chemical species that act as charge traps, severely diminishing device performance. sci-hub.se
Organic Light-Emitting Transistors (OLETs) Based on this compound
Organic light-emitting transistors are multifunctional devices that integrate the electrical switching function of a transistor with the light-emitting capability of an OLED in a single architecture. optica.orgnih.gov This integration offers pathways to simplified pixel designs for displays and advanced optoelectronic circuits. nih.govresearchgate.net this compound has emerged as a highly effective material for OLETs, capable of both efficient charge transport and strong light emission. researchgate.netoptica.org
For an OLET to emit light, both electrons and holes must be injected into the semiconducting channel, where they recombine to form excitons that subsequently decay radiatively. nih.gov This requires the organic semiconductor to exhibit ambipolar transport, meaning it must be able to conduct both positive (holes) and negative (electrons) charge carriers. kyushu-u.ac.jp
This compound has been successfully used to fabricate efficient ambipolar OLETs. researchgate.netoptica.org A key design consideration is the choice of electrode materials to facilitate the injection of both charge carrier types. While gold is effective for hole injection, different metals or bilayer electrodes may be used to improve electron injection. In some device architectures based on this compound, combed source and drain metal electrodes have been employed to enhance performance. researchgate.netoptica.org The ability to operate in an ambipolar regime allows for the creation of a well-defined recombination zone within the transistor channel, leading to controlled and efficient light emission. kyushu-u.ac.jpresearchgate.netoptica.org
The efficiency of an OLET is often quantified by its external quantum efficiency (EQE), which is the ratio of the number of photons emitted from the device to the number of electrons injected. tudelft.nlrsc.org OLETs based on this compound have demonstrated remarkable performance, exhibiting high EQE values and bright, stable light emission. researchgate.netoptica.org
Devices using this compound as the emissive layer have been reported to produce bright orange light with a high external quantum efficiency of 2.6%. researchgate.netoptica.org This level of efficiency is among the highest reported for single-component OLETs and highlights the potential of this compound in developing advanced optoelectronic devices. researchgate.netoptica.orgnih.gov
Table 2: Performance of this compound Based OLETs
| Parameter | Value | Source(s) |
| Emission Color | Orange | researchgate.net, optica.org |
| External Quantum Efficiency | 2.6% | researchgate.net, optica.org |
| Charge Carrier Mobility | 3.2 cm² V⁻¹ s⁻¹ | researchgate.net, optica.org |
Integration of Charge Transport and Light Emission
The unique molecular structure of this compound, a derivative of tetracene, offers notable optical and electronic properties. rsc.org The introduction of a phenyl group to the tetracene core enhances its charge transport capabilities, a crucial factor in the performance of organic electronic devices. rsc.org Research has shown that phenyl substitution can lead to increased electronic coupling between adjacent molecules, which facilitates efficient charge transport. rsc.org This is further supported by the formation of large grains in thermally evaporated thin films of this compound, a characteristic that corresponds to high charge carrier mobilities. rsc.org
Specifically, organic thin-film transistors (OTFTs) fabricated with this compound as the semiconductor layer have demonstrated significant p-channel charge mobilities, reaching up to 1.08 cm²/Vs. rsc.orgresearchgate.net This high mobility is attributed to the presence of π–π stacking interactions within the molecular structure, a direct result of the mono-phenyl substitution. rsc.org The interplay between efficient charge transport and inherent light-emitting properties makes this compound and its derivatives suitable for devices that require both functions. researchgate.netrsc.org
Potential in Organic Light-Emitting Diodes (OLEDs)
OLEDs are solid-state devices composed of thin organic films situated between two conductive electrodes. oled.com When a voltage is applied, charge carriers (holes and electrons) are injected from the electrodes and recombine within the emissive layer to form excitons, which then release energy in the form of light. oled.com
Role as an Emissive Layer Component
The emissive layer (EML) is the core of an OLED where light is generated. oled.comresearchgate.net This layer typically consists of a host material doped with a light-emitting guest molecule. sigmaaldrich.com While tetracene itself has high fluorescence quantum yield, its emission is blue-shifted, making it less suitable for creating saturated green light. acs.org However, derivatives like this compound can be employed to fine-tune these properties. The high hole mobility of tetracene-based materials makes them excellent candidates for the emissive layer in light-emitting field-effect transistors. acs.org
The structure of an OLED often includes a hole transport layer (HTL) to facilitate the injection of holes from the anode and an electron transport layer (ETL) to aid electron injection from the cathode. acs.org In some configurations, a double-heterostructure is used, where the emissive layer is sandwiched between the HTL and ETL. 20.210.105 This design helps to confine both charge carriers and excitons within the emissive layer, leading to more efficient light production. 20.210.105
Color Tuning and Luminescence Efficiency
Color tuning in OLEDs can be achieved by doping the emissive layer with small amounts of fluorescent dyes. 20.210.105 This process can significantly alter the color of the emitted light and improve device efficiency. 20.210.105rsc.org The efficiency of an OLED is often measured by its external quantum efficiency (EQE), which is the ratio of photons emitted to electrons injected. fluxim.com Doping can enhance the luminous efficiency, meaning more light is produced for a given amount of electrical power, which can also extend the device's lifetime. 20.210.105fluxim.com
The concentration of the dopant is a critical factor; typically, a low concentration (around 1%) yields the highest quantum efficiency. 20.210.105 The choice of materials and their arrangement in the device stack, including the thickness of each layer, significantly influences the final emission color and efficiency. mdpi.com For instance, the use of different host and dopant materials in the emissive layer can shift the emission from blue to red. nih.gov
Application in Organic Photovoltaic Cells and Solar Cells
Organic photovoltaic (OPV) cells, or organic solar cells, utilize organic electronics to convert sunlight into electricity. wikipedia.org These cells are typically composed of an active layer of organic semiconductor material sandwiched between two electrodes. ratedpower.com
Exciton (B1674681) Dissociation and Charge Separation Processes
In an OPV cell, the absorption of light by the active layer creates an exciton, which is a bound electron-hole pair. ratedpower.com For a photocurrent to be generated, this exciton must be dissociated into free charge carriers. nih.gov This separation is typically achieved at a donor-acceptor (D-A) heterojunction, where the differing energy levels of the two materials provide the driving force to split the exciton. wikipedia.orgscipost.org The electron is transferred to the acceptor material, which has a lower-lying lowest unoccupied molecular orbital (LUMO), while the hole remains on the donor. wikipedia.org
Power Conversion Efficiency Considerations
The power conversion efficiency (PCE) is a key metric for solar cells, representing the percentage of solar energy that is converted into electrical power. advancedsciencenews.com The PCE of organic solar cells has been steadily improving, with certified efficiencies exceeding 10% in some cases. advancedsciencenews.comnih.gov The PCE is influenced by several factors, including the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). nankai.edu.cn
The choice of donor and acceptor materials, their blend morphology, and the device architecture all impact the PCE. nankai.edu.cn For instance, using materials with complementary absorption spectra in a tandem cell structure can broaden the range of the solar spectrum that is utilized, leading to higher efficiencies. nih.gov Research continues to focus on developing new materials and device engineering strategies to further enhance the PCE of organic solar cells. nankai.edu.cnscitechdaily.com
Crystal Engineering and Thin Film Morphology
Single Crystal Growth Methods for 2-Phenyltetracene and Derivatives
The intrinsic electronic properties of organic semiconductors are best revealed through the study of single crystals, as they represent a highly ordered state with minimal defects. The growth of sizable, high-quality single crystals of this compound and its derivatives is a critical step in characterizing their charge transport capabilities. Two primary strategies are employed for this purpose: physical vapor transport and solution-based growth.
Physical Vapor Transport Techniques
Physical Vapor Transport (PVT) is a widely utilized and effective method for growing high-purity single crystals of organic semiconductors, including this compound. scribd.compvatepla-cgs.com This technique involves the sublimation of a polycrystalline source material at a high temperature under low pressure. The resulting vapor is then transported by a carrier gas, such as argon, to a cooler region of the growth chamber where it condenses and forms single crystals on a seed crystal or a suitable substrate. pvatepla-cgs.com
A key advantage of the PVT method is its ability to produce crystals with low defect densities, which is crucial for achieving high charge carrier mobility. The quality and size of the grown crystals are highly dependent on several experimental parameters that must be carefully controlled.
Key Parameters in Physical Vapor Transport Growth:
| Parameter | Description | Impact on Crystal Growth |
| Source Temperature | The temperature at which the this compound powder sublimes. | Affects the sublimation rate and vapor pressure of the material. |
| Deposition Temperature | The temperature of the substrate or seed crystal where condensation occurs. | Influences the nucleation density and growth rate of the crystals. |
| Pressure | The pressure of the inert carrier gas within the growth chamber. | Affects the mean free path of the vapor molecules and the transport rate. |
| Carrier Gas Flow Rate | The rate at which the inert gas flows through the system. | Influences the transport of the sublimed material to the growth zone. |
The optimization of these parameters is essential for achieving large, well-defined single crystals of this compound suitable for electronic characterization.
Solution-Based Growth Methodologies
Solution-based techniques offer a versatile and often simpler alternative to PVT for growing single crystals of organic molecules. nasa.gov These methods generally involve dissolving the this compound in a suitable solvent or a mixture of solvents to create a saturated or supersaturated solution, from which crystals can precipitate under controlled conditions.
Common solution-based growth techniques include:
Slow Evaporation: A saturated solution of this compound is left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled down gradually. The solubility of this compound typically decreases with temperature, causing the solution to become supersaturated and inducing crystallization. acadpubl.eu
Solvent/Anti-Solvent Diffusion: This method involves dissolving this compound in a "good" solvent and then layering a "poor" or "anti-solvent" (in which the compound is insoluble) on top. Slow diffusion of the anti-solvent into the solution reduces the solubility of the this compound, leading to crystal formation at the interface.
The choice of solvent is a critical factor in solution-based growth, as it can influence the crystal habit and, in some cases, lead to the formation of different polymorphs. For instance, derivatives of the related compound rubrene (B42821) have been shown to form different polymorphs when crystallized from different solvent systems. iucr.org
Influence of Crystallization Conditions on Morphology
The conditions under which this compound solidifies, whether from the vapor phase or from solution, have a profound impact on the resulting morphology of the material, which in turn dictates its electronic performance. This is particularly evident in thin films, which are the primary form used in electronic devices.
Thermally Evaporated Thin Films and Grain Structure
Thermal evaporation is a common technique for depositing thin films of organic semiconductors for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nanoge.org In this process, this compound powder is heated in a high-vacuum chamber until it sublimes, and the vapor then condenses onto a substrate.
The morphology of these thermally evaporated films is characterized by the formation of crystalline grains. The size, shape, and orientation of these grains, as well as the nature of the boundaries between them, are critical determinants of charge transport. Large, well-interconnected grains are generally desirable as they reduce the number of grain boundaries that can act as trapping sites for charge carriers, thereby impeding their movement.
The substrate temperature during deposition is a key parameter that influences the grain structure. Higher substrate temperatures often provide more thermal energy for the molecules to arrange themselves into larger, more ordered crystalline domains. The deposition rate also plays a significant role; slower deposition rates can allow for better molecular ordering and larger grain sizes.
Impact of Polymorphism on Electronic Performance
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in organic materials and can have a significant impact on their electronic properties. rsc.org Different polymorphs of the same compound can exhibit vastly different molecular packing arrangements, leading to variations in intermolecular electronic coupling and, consequently, charge carrier mobility.
For instance, in studies of rubrene derivatives, different polymorphs have been observed to possess dramatically different electronic behaviors. iucr.org One polymorph might exhibit efficient π-stacking conducive to high charge mobility, while another might have a less favorable arrangement, resulting in poor electronic performance. researchgate.net The formation of a particular polymorph can be influenced by the crystallization method (e.g., solution growth versus vapor transport) and the specific conditions employed. iucr.org
The existence of polymorphism in this compound and its derivatives is a critical consideration for device fabrication. Controlling the crystallization process to selectively form the polymorph with the most favorable electronic properties is a key challenge in the field of organic electronics. In some cases, a metastable "thin-film" phase may initially form during thermal evaporation, which can later transition to a more stable bulk-like phase, sometimes induced by solvent exposure. cornell.edu This transition can also alter the film's morphology and electronic characteristics.
Characterization of Thin Film Morphology
A variety of microscopy and diffraction techniques are employed to characterize the morphology of this compound thin films, providing crucial insights into the relationship between structure and electronic properties.
Common Characterization Techniques for Thin Film Morphology:
| Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the film's surface topography, revealing information about grain size, shape, and film continuity. mdpi.com |
| Atomic Force Microscopy (AFM) | Offers three-dimensional surface profiles with nanoscale resolution, enabling the quantitative measurement of surface roughness, grain size, and the identification of morphological defects. mdpi.com |
| X-ray Diffraction (XRD) | Used to determine the crystal structure and orientation of the molecules within the thin film. It can identify the specific polymorph present and assess the degree of crystallinity. iosrjournals.org |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the internal structure of the film, including grain boundaries and crystalline defects. mdpi.com |
By correlating the morphological information obtained from these techniques with the measured electronic performance of devices, a deeper understanding of the structure-property relationships in this compound can be achieved, guiding the development of optimized materials and deposition processes.
Atomic Force Microscopy (AFM) for Surface Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical images of a sample's surface. libretexts.orgwikipedia.org It operates by scanning a sharp tip, attached to a cantilever, across the surface. wikipedia.org The forces between the tip and the sample, such as van der Waals forces, cause the cantilever to deflect, and this deflection is measured to create the surface image. libretexts.org
AFM can be operated in different modes, with "tapping mode" being particularly useful for delicate organic films. In this mode, the cantilever oscillates at its resonance frequency, intermittently "tapping" the surface, which minimizes lateral forces that could damage the sample. libretexts.org
Beyond topographical imaging, AFM can also be used in force spectroscopy mode to measure local mechanical properties like adhesion. parksystems.commdpi.com This is achieved by recording force-distance curves as the tip approaches and retracts from the surface, providing insights into the interactions at the molecular level. parksystems.commdpi.com
The table below outlines key morphological parameters of organic semiconductor films that are typically analyzed using AFM.
| Parameter | Description | Impact on Device Performance |
| Grain Size | The average size of the individual crystalline domains in the film. | Larger, well-interconnected grains generally lead to higher charge carrier mobility by reducing the number of grain boundaries that can trap charges. |
| Surface Roughness | The measure of the fine-scale variations in the height of the film surface. | A smoother surface at the semiconductor-dielectric interface is often desirable for uniform charge accumulation and transport. |
| Film Continuity | The degree to which the film covers the substrate without voids or discontinuities. | Continuous films are essential for efficient charge transport across the active layer of a device. |
X-ray Diffraction for Crystalline Phase and Orientation
X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure of materials. jocpr.commdpi.com When a sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms. By analyzing the angles and intensities of the diffracted beams, one can identify the crystal phase, determine the lattice parameters, and assess the degree of crystallinity and the orientation of the crystallites within a thin film. tib.eumdpi.com
For organic semiconductors like this compound, XRD studies are crucial for understanding the molecular packing. scribd.comdp.tech The relative orientation of the molecules, particularly the degree of π-π stacking, is a key determinant of charge transport efficiency. acs.org Different polymorphs, or crystal structures of the same compound, can exhibit vastly different electronic properties. researchgate.net
For example, in a study of 2-phenyl-1,10-phenanthroline, a related aromatic compound, XRD was used to determine its crystal structure and how it interacts with other molecules. nih.gov Similarly, XRD analysis of rubrene, a tetracene derivative, has been instrumental in correlating its various polymorphs with their respective charge carrier mobilities. researchgate.net
The data obtained from XRD, such as lattice parameters and crystallite size, provides a quantitative measure of the crystalline quality of the this compound films. mdpi.com
| Parameter | Description | Significance for this compound |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). jocpr.com | Determines the fundamental packing arrangement of the molecules. |
| Lattice Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. jocpr.commdpi.com | Provides precise information about the intermolecular distances, which are critical for charge hopping. |
| Crystallite Size | The size of the coherently scattering crystalline domains. | Larger crystallite sizes often correlate with higher crystallinity and better charge transport. |
| Molecular Orientation | The preferred orientation of the crystallites relative to the substrate. | A "standing-up" orientation with close π-π stacking is often desirable for high mobility in thin-film transistors. |
Interface Engineering in Device Fabrication
The performance of organic field-effect transistors (OFETs) is critically dependent on the properties of the interfaces within the device, particularly the semiconductor/dielectric interface where charge transport occurs. postech.ac.krcas.cn Interface engineering involves modifying these interfaces to improve device performance. postech.ac.krcas.cn
One common approach to interface engineering is the use of self-assembled monolayers (SAMs) to treat the dielectric surface before the deposition of the organic semiconductor. These molecularly thin layers can alter the surface energy of the dielectric, which in turn influences the nucleation and growth of the semiconductor film, often leading to improved crystallinity and molecular ordering. postech.ac.kr
For instance, treating a silicon dioxide (SiO₂) dielectric surface with a SAM can promote the growth of a more ordered pentacene (B32325) film, a well-studied organic semiconductor, resulting in a significant increase in the field-effect mobility of the device. postech.ac.kr The choice of SAM can be tailored to the specific organic semiconductor to optimize the interfacial properties.
Furthermore, the introduction of an organic/organic heterojunction can also be a form of interface engineering, potentially leading to improved device performance and even enabling ambipolar charge transport, where both electrons and holes can be conducted. cas.cn
The table below summarizes common interface engineering strategies and their effects on OFET performance.
| Strategy | Description | Effect on Device Performance |
| Dielectric Surface Treatment | Modifying the dielectric surface with a self-assembled monolayer (SAM) or other surface modifiers. postech.ac.kr | Can improve the crystallinity and orientation of the organic semiconductor film, leading to higher mobility and reduced charge trapping. postech.ac.kr |
| Use of Polymer Dielectrics | Employing polymer-based dielectrics instead of traditional inorganic oxides. | Can provide a more compatible surface for the growth of organic semiconductors and enable flexible device applications. |
| Organic Heterojunctions | Creating a layered structure with two different organic semiconductors. cas.cn | Can facilitate charge separation and transport, and enable ambipolar device characteristics. cas.cn |
Derivatives and Functionalization of 2 Phenyltetracene
Design Principles for Modifying 2-Phenyltetracene Structure
The design of new this compound derivatives is guided by principles that seek to control the molecule's packing in the solid state and its intrinsic electronic characteristics. Two prominent strategies involve the introduction of alkyl chains and silicon-containing groups.
The addition of alkyl chains to the phenyl group of this compound is a widely employed strategy to influence molecular ordering and improve processability. A prime example is 2-(4-dodecyl-phenyl)-tetracene (C12-Ph-TET). The long alkyl chain enhances solubility, which can be beneficial for solution-based processing of electronic devices. acs.org
The introduction of an alkyl-phenyl group can be an excellent method to improve the properties of organic semiconductor materials. rsc.org In the case of C12-Ph-TET, the dodecyl chain influences the intermolecular interactions and the packing of the molecules in thin films. rsc.orgnsf.gov This can lead to the formation of large, well-ordered crystalline grains, a crucial factor for efficient charge transport. rsc.org The flexibility of the alkyl chains can also play a role in the polymorphic transitions of the material, which in turn affects its electronic properties. nsf.govnih.gov
Silicon-containing substituents, particularly triisopropylsilyl (TIPS) groups, are another important class of functionalization for acenes like tetracene. While specific data on TIPS-Ph-Tc (a this compound derivative with a TIPS group) is limited in the provided results, the principles can be inferred from related compounds like TIPS-pentacene. The bulky nature of TIPS groups can be used to control the intermolecular spacing and prevent excessive aggregation, which can be detrimental in some applications. nih.gov
For instance, in the context of singlet fission, controlling the intermolecular distance is critical. The introduction of bulky TIPS groups can prevent the formation of excimers, which can act as traps for excited states and reduce the singlet fission yield. nih.gov This strategic use of steric hindrance allows for the fine-tuning of photophysical processes.
Impact of Functionalization on Electronic and Optoelectronic Properties
The modification of the this compound skeleton has profound effects on its electronic and optoelectronic behavior, directly impacting device performance.
Functionalization allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The nature and position of the substituent group can raise or lower these energy levels. For example, electron-donating groups tend to increase the HOMO and LUMO levels, while electron-withdrawing groups have the opposite effect. rsc.org
This ability to engineer the frontier molecular orbital energies is critical for optimizing charge injection and transport in devices. For instance, aligning the HOMO level of the organic semiconductor with the work function of the electrode material is essential for efficient hole injection in p-type transistors. nih.gov The ability to tune these levels provides a clear path for designing molecules with specific electronic characteristics for targeted applications. rsc.orgnih.gov
Singlet fission is a process where a singlet exciton (B1674681) converts into two triplet excitons, a phenomenon that could significantly enhance the efficiency of solar cells. nih.govscm.com The efficiency of singlet fission is highly dependent on the intermolecular arrangement and electronic coupling between adjacent molecules. scm.comacs.org
Functionalization of the this compound core can influence the singlet fission yield. For instance, the introduction of phenyl groups in 5,12-diphenyltetracene (B3050577) (DPT), a related compound, leads to a disordered film with a surprisingly high singlet fission yield, where 1.22 triplets are generated per excited singlet. acs.orgresearchgate.net This suggests that functionalization can be used to create materials where efficient singlet fission occurs even in the absence of perfect crystalline order. acs.org However, in other cases, such as with 5,12-bis((triisopropylsilyl)ethynyl)tetracene, the functional groups can hinder singlet fission by promoting the formation of excimers that trap the excited state. nih.gov This highlights the delicate balance that must be achieved in molecular design to promote efficient singlet fission.
One of the most significant impacts of functionalizing this compound is the enhancement of charge carrier mobility. The introduction of a phenyl group into tetracene can improve charge transport due to increased electronic coupling between neighboring molecules. rsc.org This is further evidenced by the high mobility observed in devices based on 2-phenyl-tetracene (Ph-TET). rsc.org
The addition of an alkyl chain, as in 2-(4-dodecyl-phenyl)-tetracene (C12-Ph-TET), has been shown to lead to even higher charge carrier mobilities. rsc.org This is attributed to the favorable molecular packing and the formation of large grains in the thin film, which reduces the number of grain boundaries that can impede charge transport. rsc.org The mobility of organic field-effect transistors (OFETs) based on C12-Ph-TET has reached up to 1.80 cm²/V·s, which was the highest reported for tetracene derivatives at the time. rsc.org
| Compound | Substitution | Reported Hole Mobility (cm²/V·s) | Key Structural Feature |
| 2-phenyl-tetracene (Ph-TET) | Phenyl group at the 2-position | 1.08 rsc.org | Increased π-π stacking and electronic coupling. rsc.org |
| 2-(4-dodecyl-phenyl)-tetracene (C12-Ph-TET) | Dodecylphenyl group at the 2-position | 1.80 rsc.org | Alkyl chain promotes large grain formation and ordered packing. rsc.org |
| 2-phenyl-tetracene (Ph-TET) in OLET | Phenyl group at the 2-position | 3.2 optica.org | Used as an emission material in an organic light-emitting transistor. optica.org |
Structure-Property Relationships in this compound Derivatives
The relationship between the molecular structure of this compound derivatives and their material properties is a critical area of research, driving the design of new organic semiconductors for electronic applications. Modifications to the this compound core, through the addition of various functional groups, can profoundly influence the electronic, optical, and charge transport characteristics of the resulting materials. These changes stem from alterations in molecular packing in the solid state, the energies of the frontier molecular orbitals (HOMO and LUMO), and the reorganization energy associated with charge transfer.
Theoretical and experimental studies have demonstrated that strategic functionalization of the tetracene backbone can enhance performance in devices like organic field-effect transistors (OFETs) and organic light-emitting transistors (OLETs). The introduction of phenyl and other aryl groups is a common strategy to improve the stability and processability of tetracene, while also tuning its electronic properties.
One theoretical study investigated the impact of aryl and halogenated aryl substituents on tetracene derivatives. researchgate.net This research demonstrated that such functionalization can stabilize the molecular orbitals, lead to denser molecular packing, and enhance electronic coupling, all of which can contribute to higher charge mobility. researchgate.net For instance, a comparison between this compound (PPT) and its fluorinated counterpart, 2-(pentafluorophenyl)tetracene (FPPT), revealed that the halogenated substituent has a significant effect. researchgate.net FPPT was found to exhibit a well-ordered packing structure, which is predicted to result in an improved hole mobility of 4.67 cm²V⁻¹s⁻¹. researchgate.net This highlights how halogenation can be a powerful tool for modulating charge transport properties.
The following table summarizes the theoretically predicted properties for this compound and its fluorinated derivative:
| Compound | Predicted Hole Mobility (cm²V⁻¹s⁻¹) | Key Structural Feature's Influence |
| This compound (PPT) | Not specified in the provided context | Aryl substitution enhances stability and influences packing. |
| 2-(Pentafluorophenyl)tetracene (FPPT) | 4.67 | Halogenation leads to denser, well-ordered molecular packing. researchgate.net |
Experimentally, this compound (Ph-TET) has been successfully employed as the emissive material in ambipolar organic light-emitting transistors. optica.org These devices exhibited promising performance, with high charge carrier mobility and significant external quantum efficiency, demonstrating the potential of this compound in optoelectronic applications. optica.org The observed orange light emission further underscores the role of the molecular structure in determining the optical properties. optica.org
The performance metrics for the experimentally realized this compound-based OLET are provided in the table below:
| Device Parameter | Value |
| Active Material | This compound (Ph-TET) |
| Charge Carrier Mobility | 3.2 cm²V⁻¹s⁻¹ |
| External Quantum Efficiency | 2.6% |
| Emission Color | Orange |
The structure-property relationships in this compound derivatives are a complex interplay of electronic and steric effects. The substituent's electron-donating or electron-withdrawing nature directly impacts the HOMO and LUMO energy levels, which in turn affects charge injection and transport. Furthermore, the size and shape of the substituent dictate the solid-state packing motif (e.g., herringbone vs. pi-stacked), which is crucial for efficient intermolecular charge hopping. For example, bulky side groups can disrupt close packing, potentially lowering mobility, while planar substituents that encourage co-facial pi-stacking can enhance it. The strategic placement of functional groups on the this compound scaffold is therefore a key methodology for the rational design of high-performance organic electronic materials.
Advanced Research Directions and Future Prospects
Integration of 2-Phenyltetracene in Multifunctional Organic Devices
The development of multifunctional materials is a key trend in organic electronics, aiming to integrate multiple functionalities into a single device. researchgate.net this compound (Ph-TET) has emerged as a promising candidate for such integrated systems, particularly in organic light-emitting transistors (OLETs). researchgate.netnih.gov OLETs combine the electrical switching of an organic field-effect transistor (OFET) with the light-emitting capabilities of an organic light-emitting diode (OLED). researchgate.netnih.gov This integration holds the potential to simplify the architecture of pixel circuitry in next-generation displays. researchgate.net
In top-contact OFETs, Ph-TET has demonstrated significant charge carrier mobilities, a crucial factor for efficient device operation. researchgate.netscribd.comresearchgate.net Molecular modeling suggests that the introduction of the phenyl group into the tetracene core enhances electronic coupling between adjacent molecules, which facilitates efficient charge transport. researchgate.netscribd.comresearchgate.net This improved charge transport is a fundamental property that enables its use in multifunctional devices.
The integration of this compound is also being explored in other multifunctional devices such as organic field-effect optical waveguides (OFEW) and organic electrofluorochromic (OEFC) devices. researchgate.net The ability of Ph-TET to support both efficient charge transport and luminescence makes it a versatile building block for these advanced applications.
Exploration of Novel Device Architectures and Manufacturing Techniques
Research into this compound extends to the exploration of innovative device structures and fabrication methods to optimize its performance. The structure of an organic electronic device, whether it's a bottom-contact or top-contact OFET, significantly influences its performance characteristics. acs.org Top-contact OFETs fabricated with this compound have shown promising results. researchgate.netscribd.com
The morphology of the thin film, which is heavily dependent on the manufacturing technique, is critical. acs.org Thermal evaporation is a common method used to deposit thin films of this compound and its derivatives. scribd.com Atomic force microscopy (AFM) images of thermally evaporated films of Ph-TET reveal the formation of large grains, which is correlated with high charge carrier mobilities. researchgate.netscribd.comresearchgate.net
Beyond traditional fabrication, novel techniques are being investigated. Soft lithography, for instance, offers a suite of methods like replica molding and microcontact printing for creating micro- and nanoscale patterns, which could be applied to create sophisticated device architectures with this compound. nih.govmdpi.com Solution-based processing is another area of interest, as it offers a low-cost alternative to vacuum-based deposition methods. semiengineering.com The development of such techniques is crucial for the large-scale and cost-effective manufacturing of this compound-based devices. acs.orgsemiengineering.com
Long-Term Stability and Durability in Real-World Applications
A significant hurdle for the commercialization of organic electronics is the long-term stability and durability of the devices. nih.gov Organic materials are often susceptible to degradation from environmental factors such as oxygen and moisture, as well as operational stress. nih.govrsc.org
Research has shown that the stability of devices can be influenced by various factors, including the molecular structure of the semiconductor and the device architecture. For instance, the introduction of a phenyl group in this compound is believed to enhance its stability compared to its parent compound, tetracene. scribd.comresearchgate.net Tetracene itself has been studied in single-crystal devices, which allows for the assessment of its intrinsic properties in a near defect-free environment. acs.org
The interface between the organic semiconductor and other layers in the device is also critical for stability. nih.gov Interface stresses can lead to device failure. nih.gov Understanding and mitigating degradation mechanisms, such as oxidation and morphological changes in the thin film, are active areas of research. nih.govrsc.org For example, the degradation of organic transistors in air is often attributed to an increase in localized trap states. researchgate.net Strategies to improve stability include encapsulation of the device and the development of inherently more stable materials.
Theoretical Predictions for New this compound Based Materials
Computational modeling and theoretical predictions play a crucial role in accelerating the discovery and design of new organic semiconductor materials. researchgate.netkemia-lehti.fi These methods allow for the virtual screening of large libraries of candidate molecules, predicting their electronic and optical properties before they are synthesized in the lab. researchgate.netacs.org
Density functional theory (DFT) is a powerful tool used to model the properties of this compound and its derivatives. researchgate.netkemia-lehti.fi Theoretical calculations can provide insights into key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for device performance. researchgate.net Molecular modeling of this compound has indicated that the phenyl substituent improves electronic coupling, leading to better charge transport. researchgate.netscribd.comresearchgate.net
Researchers are using these computational approaches to explore how different functional groups attached to the tetracene core could further enhance its properties. acs.org This includes predicting charge-carrier mobilities and exploring the potential for both p-type (hole-transporting) and n-type (electron-transporting) materials. acs.orgresearchgate.net The goal is to rationally design new materials based on the this compound framework with tailored properties for specific applications in organic electronics. acs.org
Role in Sustainable Organic Electronics and Energy Technologies
The field of organic electronics is increasingly focused on sustainability, aiming to develop devices that are environmentally friendly and have a low energy footprint. nih.govsigmaaldrich.com Organic materials, being carbon-based, offer potential advantages in this regard compared to traditional inorganic semiconductors. nih.gov
This compound and other organic semiconductors are being investigated for their potential use in energy-related applications, such as organic solar cells (OSCs) and organic thermoelectric (OTE) devices. researchgate.netnottingham.ac.uk In OSCs, the goal is to develop materials that can efficiently convert sunlight into electricity. nih.gov While significant progress has been made in the power conversion efficiency of OSCs, long-term stability remains a key challenge. nih.gov
The use of materials derived from abundant sources and the development of energy-efficient fabrication processes are central to the concept of sustainable organic electronics. sigmaaldrich.com While this compound is a synthetic molecule, the principles of green chemistry can be applied to its synthesis and processing. The potential to create flexible and lightweight devices also contributes to their sustainability profile, opening up applications in areas like wearable technology and smart packaging. nih.gov
Q & A
Basic Research Questions
Q. What are the key structural and electronic properties of 2-Phenyltetracene, and how do they influence its spectroscopic behavior?
- Methodological Answer : Characterize this compound using UV-Vis spectroscopy to identify absorption maxima (e.g., λmax in toluene or THF) and correlate with computational simulations (e.g., DFT for HOMO-LUMO gaps). Compare experimental results with literature values to validate consistency . For fluorescence studies, use time-resolved photoluminescence to measure quantum yields, ensuring solvent polarity and degassing protocols are standardized to minimize environmental variability .
Q. What synthetic protocols are commonly employed for this compound, and what are their limitations in yield and purity?
- Methodological Answer : Optimize synthesis via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura), monitoring reaction progress with TLC and HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Report yields as mean ± standard deviation across triplicate trials to assess reproducibility .
Q. How does the crystallinity of this compound affect its optoelectronic performance in thin-film applications?
- Methodological Answer : Prepare thin films via spin-coating or vacuum deposition, varying annealing temperatures. Characterize crystallinity using XRD (e.g., Bragg peaks at 2θ = 15–25°) and correlate with charge-carrier mobility measured via space-charge-limited current (SCLC) techniques. Use AFM to analyze surface morphology and defects impacting device performance .
Advanced Research Questions
Q. How can researchers address contradictions in reported solubility parameters of this compound across different solvent systems?
- Methodological Answer : Conduct systematic solubility studies using the "shake-flask" method under controlled temperatures (25°C ± 0.5°C). Quantify solubility via UV-Vis calibration curves (ε at λmax). Validate results with Hansen solubility parameters (δD, δP, δH) and compare with COSMO-RS simulations. Discrepancies may arise from impurities or solvent batch variations; report purity levels and solvent sourcing .
Q. What strategies are effective for resolving discrepancies in fluorescence quantum yields (ΦF) of this compound in polar vs. nonpolar solvents?
- Methodological Answer : Standardize ΦF measurements using integrating spheres with reference dyes (e.g., quinine sulfate in 0.1 M H2SO4 for calibration). Control oxygen levels via freeze-pump-thaw cycles to mitigate quenching. For polar solvents, account for solvatochromic shifts using Lippert-Mataga plots to distinguish solvent effects from intrinsic photophysical properties .
Q. How can computational modeling improve the design of this compound derivatives for enhanced charge transport?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to predict reorganization energies (λ) and transfer integrals (J) for derivatives. Validate with Marcus theory to estimate charge-carrier mobility. Synthesize top candidates (e.g., halogen-substituted derivatives) and test in OFET configurations. Use multivariate regression to correlate computational predictions with experimental mobility data .
Q. What experimental frameworks are suitable for probing the environmental stability of this compound under UV irradiation and oxidative conditions?
- Methodological Answer : Expose thin films to controlled UV light (e.g., 365 nm, 10 mW/cm²) in ambient and inert (N2) atmospheres. Monitor degradation kinetics via UV-Vis and FTIR (e.g., carbonyl group formation). Use LC-MS to identify degradation byproducts. For oxidative stability, employ cyclic voltammetry to measure HOMO levels and correlate with radical formation tendencies .
Methodological Guidelines
- Data Reporting : Follow IUPAC guidelines for significant figures and uncertainties. For example, report melting points as "MP: 256°C ± 1°C (n=3)" and quantum yields as "ΦF = 0.45 ± 0.03 (λex = 350 nm)" .
- Statistical Analysis : Use ANOVA for multi-group comparisons (e.g., solvent effects on solubility) and Tukey’s post-hoc test for pairwise differences. For reproducibility, include raw data in supplementary materials .
- Literature Review : Prioritize peer-reviewed journals indexed in SciFinder or Web of Science. Use backward/forward citation tracking to identify seminal studies and unresolved gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
